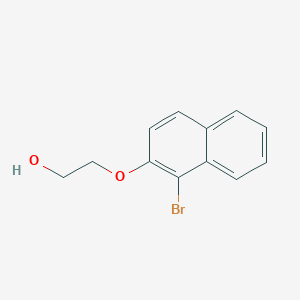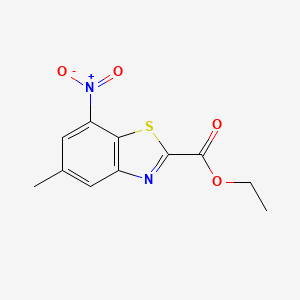![molecular formula C11H7NO5S B11855657 3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid](/img/structure/B11855657.png)
3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-(benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylique est un composé organique complexe qui présente une portion benzo[d][1,3]dioxole, un cycle isothiazole et un groupe acide carboxylique. Ce composé suscite un intérêt considérable dans les domaines de la chimie médicinale et de la synthèse organique en raison de ses caractéristiques structurales uniques et de ses activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 3-(benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylique implique généralement plusieurs étapes, en partant de précurseurs disponibles dans le commerce. Une voie de synthèse courante comprend :
Formation de la portion benzo[d][1,3]dioxole : Cela peut être réalisé par la cyclisation de dérivés de catéchol avec du formaldéhyde.
Construction du cycle isothiazole : Cette étape implique souvent la réaction de thioamides avec des α-halocétones dans des conditions basiques.
Introduction du groupe acide carboxylique : Cela peut être fait par des réactions de carboxylation utilisant du dioxyde de carbone ou des agents carboxylant.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse susmentionnées, en mettant l'accent sur la maximisation du rendement et de la pureté tout en minimisant les coûts et l'impact environnemental. Des techniques telles que la synthèse en écoulement continu et l'utilisation des principes de la chimie verte sont souvent employées.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-(benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylique subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le groupe acide carboxylique peut être réduit en alcool.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile aromatique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : La substitution électrophile aromatique peut être facilitée par des réactifs comme le brome (Br2) et l'acide nitrique (HNO3).
Principaux produits
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation d'alcools.
Substitution : Formation de dérivés halogénés ou nitrés.
4. Applications de la recherche scientifique
L'acide 3-(benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylique a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou ligand de récepteur.
Médecine : Exploré pour ses propriétés anticancéreuses, anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 3-(benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylique implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou moduler la fonction du récepteur en agissant comme un agoniste ou un antagoniste. Les voies et les cibles exactes dépendent du contexte biologique spécifique et de la relation structure-activité du composé.
Applications De Recherche Scientifique
3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide benzo[d][1,3]dioxol-5-ylboronique : Partage la portion benzo[d][1,3]dioxole mais diffère par les groupes fonctionnels.
Acide 1,3-benzodioxole-5-carboxylique : Structure similaire mais sans le cycle isothiazole.
3-(1,3-Benzodioxol-5-yl)acrylaldehyde : Contient la portion benzo[d][1,3]dioxole mais possède des groupes fonctionnels différents.
Unicité
L'acide 3-(benzo[d][1,3]dioxol-5-yl)-4-hydroxyisothiazole-5-carboxylique est unique en raison de la combinaison de sa portion benzo[d][1,3]dioxole, de son cycle isothiazole et de son groupe acide carboxylique. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C11H7NO5S |
|---|---|
Poids moléculaire |
265.24 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-4-hydroxy-1,2-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H7NO5S/c13-9-8(12-18-10(9)11(14)15)5-1-2-6-7(3-5)17-4-16-6/h1-3,13H,4H2,(H,14,15) |
Clé InChI |
CIBWAGLQHOEZLZ-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3=NSC(=C3O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11855594.png)
![(NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B11855597.png)

![Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)-](/img/structure/B11855608.png)






